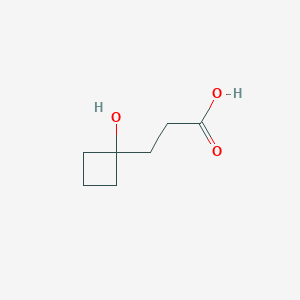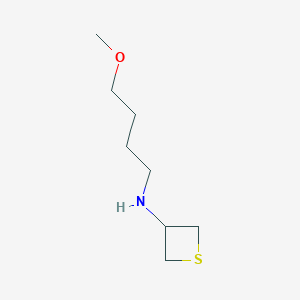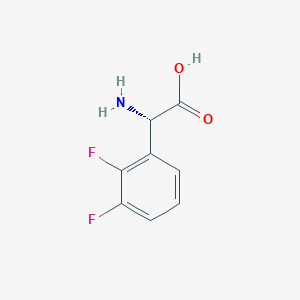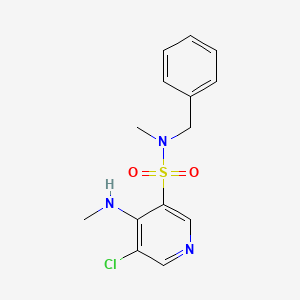
N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide is a complex organic compound with the following structural formula:
C14H16ClN3O2S
This compound belongs to the sulfonamide class and contains a pyridine ring substituted with a benzyl group, a chlorine atom, and a methylamino group. Sulfonamides are widely used in medicinal chemistry due to their diverse biological activities.
Métodos De Preparación
Synthetic Routes:: The synthesis of N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide involves several steps. One common approach is the Suzuki–Miyaura coupling, which joins aryl or vinyl boron reagents with aryl or vinyl halides. In this case, boron reagents containing a benzyl group and a chlorine atom can be coupled with a pyridine derivative.
Reaction Conditions:: The Suzuki–Miyaura coupling typically employs palladium catalysts, such as Pd(PPh₃)₄, and a base (e.g., K₂CO₃) in a solvent like DMF or toluene. The reaction proceeds under mild conditions, making it suitable for complex molecules.
Industrial Production:: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling can be adapted for large-scale synthesis. Optimization of reaction conditions, catalyst loading, and purification steps ensures efficient production.
Análisis De Reacciones Químicas
N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide can undergo various reactions:
Oxidation: It may be oxidized under certain conditions.
Reduction: Reduction of the nitro group or other functional groups is possible.
Substitution: Substitution reactions can occur at the chlorine or benzyl position.
Common reagents include reducing agents (e.g., NaBH₄), oxidizing agents (e.g., KMnO₄), and nucleophiles (e.g., amines).
Major products depend on the specific reaction conditions and substituents present.
Aplicaciones Científicas De Investigación
N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide finds applications in:
Medicinal Chemistry: It may exhibit antimicrobial, antiviral, or anti-inflammatory properties.
Biological Studies: Researchers use it as a tool compound to study specific pathways or targets.
Industry: It could serve as a building block for other complex molecules.
Mecanismo De Acción
The exact mechanism remains an active area of research. It likely interacts with specific enzymes, receptors, or cellular processes, affecting biological functions.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide’s uniqueness lies in its specific substitution pattern and sulfonamide functionality.
Propiedades
Fórmula molecular |
C14H16ClN3O2S |
|---|---|
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
N-benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H16ClN3O2S/c1-16-14-12(15)8-17-9-13(14)21(19,20)18(2)10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,16,17) |
Clave InChI |
OUQGABYASYWJMO-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=NC=C1S(=O)(=O)N(C)CC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


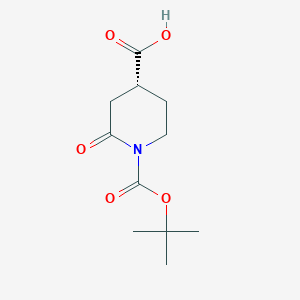
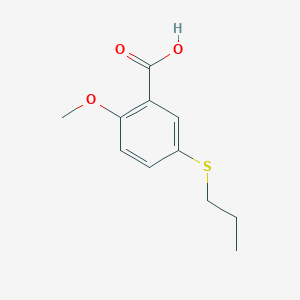

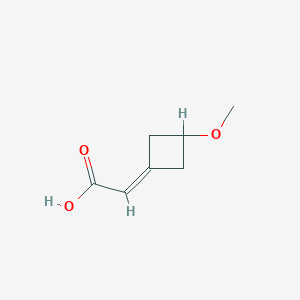
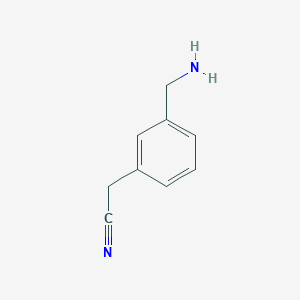
![2-Oxaspiro[3.3]heptane-6-carboxylicacid,sodiumsalt](/img/structure/B13013217.png)

![1-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13013236.png)
![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole](/img/structure/B13013250.png)

![tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13013257.png)
